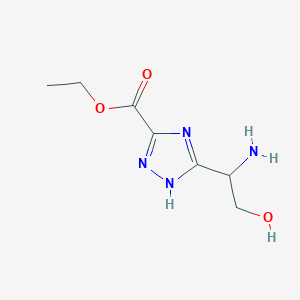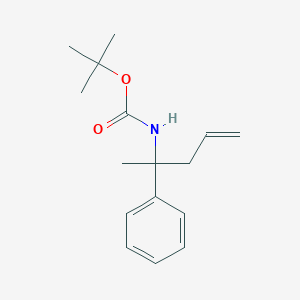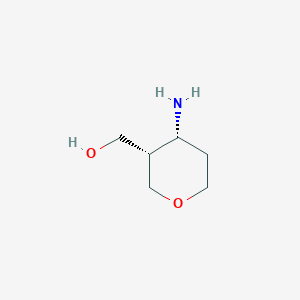
1-(3-((4-((2-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amino group, a morpholino group, a triazinyl group, and a ketone group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and could participate in a number of different types of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amino and morpholino groups could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The amino group could act as a base or nucleophile, the morpholino group could participate in substitution reactions, and the ketone group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amino and morpholino groups could increase the compound’s polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
A study demonstrated the efficient synthesis of Aprepitant, an NK(1) receptor antagonist, employing a strategy that includes a crystallization-induced diastereoselective transformation. This methodology might leverage the chemical structure related to the compound for its synthesis or derivatives thereof (Brands et al., 2003).
Pharmacological Applications
Another research highlighted the development of an orally active, water-soluble neurokinin-1 receptor antagonist, indicating the potential for compounds with similar structural motifs to be used in clinical applications related to emesis and depression (Harrison et al., 2001).
Antimicrobial and Anticancer Activities
Research into novel pyrimidines and thiazolidinones, synthesized through the condensation of 1-(4-morpholinophenyl) ethanone, showcased significant antibacterial activity. This suggests that similar compounds could have potential applications in developing new antibacterial agents (Merugu et al., 2010). Furthermore, fluorinated benzothiazolo imidazole compounds were synthesized and demonstrated promising antimicrobial activity, indicating the potential for the use of similar compounds in antimycobacterial treatments (Sathe et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-[[4-(2-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2.ClH/c1-14(29)15-5-4-6-16(13-15)23-19-25-20(24-18-8-3-2-7-17(18)22)27-21(26-19)28-9-11-30-12-10-28;/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJDDPIJZUBHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-((2-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2996900.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2996901.png)


![4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2996906.png)





![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)


![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)